Lawsone with dihydroxyacetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

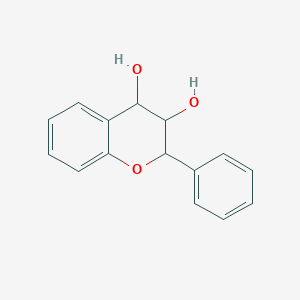

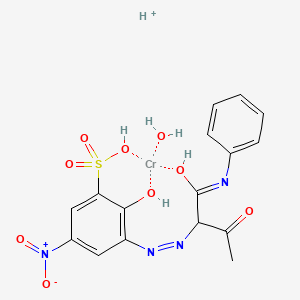

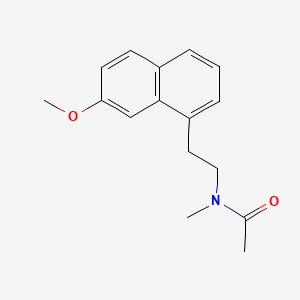

It is a 1,4-naphthoquinone derivative of hydroxyquinone containing one additional ring . Dihydroxyacetone is a simple carbohydrate that is often used in sunless tanning products. When combined, lawsone and dihydroxyacetone create a compound that has significant applications in various fields, particularly in providing protection against ultraviolet radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . The preparation of dihydroxyacetone typically involves the microbial fermentation of glycerol or chemical synthesis from formaldehyde.

Industrial Production Methods: Industrial production of lawsone involves the extraction from henna leaves, followed by purification processes. Dihydroxyacetone is produced on an industrial scale through microbial fermentation, which is considered more environmentally friendly compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain .

Common Reagents and Conditions: Common reagents used in reactions involving lawsone include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The reactions typically occur under mild conditions, making lawsone a versatile compound in organic synthesis .

Major Products: The major products formed from reactions involving lawsone include various biologically active compounds and materials with interesting properties. These products have applications in fields such as medicine, cosmetics, and forensic science .

Scientific Research Applications

Lawsone and dihydroxyacetone have significant applications in scientific research. They are used in the development of sunless tanning agents and sunscreens due to their ability to provide protection against ultraviolet radiation . Additionally, lawsone has demonstrated various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer effects . The combination of lawsone and dihydroxyacetone has been studied for its potential to provide broad-spectrum reduction in UV transmission, making it a valuable compound in dermatological research .

Mechanism of Action

The mechanism of action of lawsone involves the generation of reactive oxygen species (ROS) by the redox cycle under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA . When combined with dihydroxyacetone, the compound forms a chemically fixed keratin sunscreen in the stratum corneum, providing significant protection against UVA and UVB radiation .

Comparison with Similar Compounds

- Lapachol

- Juglone

- Plumbagin

- Atovaquone

- Parvaquone

Comparison: Lawsone is unique among similar compounds due to its strong UV absorption properties and its ability to form a permanent stain with keratin. This makes it particularly useful in sunless tanning products and sunscreens . Other similar compounds, such as lapachol and juglone, also have significant biological activities but do not possess the same level of UV protection as lawsone .

Properties

CAS No. |

195508-77-1 |

|---|---|

Molecular Formula |

C13H12O6 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-one;4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O3.C3H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;4-1-3(6)2-5/h1-5,11H;4-5H,1-2H2 |

InChI Key |

YJZHDLVDICECLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O.C(C(=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)